molecular formula C8H6ClFN2 B3248779 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile CAS No. 189138-31-6

2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile

Cat. No.: B3248779
CAS No.: 189138-31-6
M. Wt: 184.6 g/mol
InChI Key: OOEVLPXEPITAFI-UHFFFAOYSA-N
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Description

Significance of α-Aminonitriles as Versatile Scaffolds in Organic Synthesis

Alpha-aminonitriles are highly valued in organic synthesis for their role as versatile intermediates. organic-chemistry.org They are key precursors in the synthesis of both natural and unnatural amino acids. researchgate.net The foundational method for their preparation is the Strecker synthesis, one of the oldest known multi-component reactions, first described in 1850. mdpi.comacs.org This reaction typically involves an aldehyde or ketone, ammonia (B1221849), and a cyanide source to produce the α-aminonitrile, which can then be hydrolyzed to form the corresponding α-amino acid. wikipedia.orgmasterorganicchemistry.com

The utility of α-aminonitriles extends beyond amino acid synthesis. Their bifunctional nature, containing both a nucleophilic amino group and an electrophilic nitrile carbon (after activation), makes them ideal starting materials for constructing a variety of nitrogen-containing heterocycles. acs.org This versatility has established α-aminonitriles as crucial components in the development of biologically active compounds and complex drugs. researchgate.net Research has focused on various catalytic methods, including the use of organocatalysts, to synthesize these scaffolds efficiently and with controlled chirality. researchgate.net

Table 1: Key Synthetic Applications of α-Aminonitriles

Application Description Key References
α-Amino Acid Synthesis The nitrile group is hydrolyzed to a carboxylic acid, yielding an amino acid. This is a cornerstone of the Strecker synthesis. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com
Heterocycle Synthesis Serve as bifunctional precursors for various nitrogen-containing cyclic compounds. acs.org
Biologically Active Molecules Used as building blocks for pharmaceuticals due to their presence in molecules with anticancer, antiviral, and antibacterial properties. researchgate.netmdpi.com

| N-Substituted Amino Acids | The use of primary or secondary amines instead of ammonia in the Strecker synthesis yields N-substituted amino acids. | wikipedia.org |

The Role of Halogenated Aromatic Moieties in Contemporary Chemical Design

Fluorine, being the most electronegative element, has unique properties due to its small size. Its introduction can enhance metabolic stability by blocking sites prone to oxidation, increase binding affinity to target proteins, and modulate the basicity (pKa) of nearby functional groups. nih.govresearchgate.netmdpi.com Judicious placement of fluorine can improve membrane permeability and influence molecular conformation. researchgate.netconsensus.app

Chlorine substitution is also a critical tool in medicinal chemistry. researchgate.net It can increase lipophilicity, enhance binding affinity through halogen bonding, and improve metabolic stability, leading to greater drug efficacy. researchgate.netrsc.org The term "magic chloro effect" has been used to describe instances where chlorine substitution leads to remarkable, multi-fold improvements in potency. acs.orgnih.gov

A key interaction involving heavier halogens like chlorine is the halogen bond (XB). This is a non-covalent interaction where the halogen atom acts as an electrophilic "donor" to an electron-rich atom like oxygen or nitrogen. tandfonline.comnih.gov This directional interaction, similar in nature to a hydrogen bond, contributes to the specificity and affinity of a ligand for its biological target. tandfonline.comnih.gov

Table 2: Influence of Fluorine and Chlorine on Molecular Properties

Property Effect of Fluorine Effect of Chlorine Key References
Metabolic Stability Increases by blocking metabolic oxidation sites. Enhances metabolic longevity. nih.govmdpi.comresearchgate.net
Binding Affinity Can enhance binding to target proteins. Can significantly improve potency and binding. researchgate.netresearchgate.net
Lipophilicity Modulates lipophilicity, can increase ability to cross membranes. Generally increases lipophilicity. researchgate.netresearchgate.net
pKa Modulation Powerful electron-withdrawing nature alters the pKa of nearby amines. Can act as an electron-withdrawing or donating group depending on the scaffold. rsc.orgresearchgate.net

| Halogen Bonding | Does not typically form significant halogen bonds. | Acts as a halogen bond donor, contributing to binding specificity. | researchgate.nettandfonline.comacs.org |

Historical Context and Current Research Trajectories for 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile and Related Structures

The historical context for this compound is rooted in the discovery of the Strecker synthesis by Adolph Strecker in 1850. mdpi.comwikipedia.org This reaction provided the first reliable method for synthesizing α-aminonitriles from simple carbonyl compounds, which laid the groundwork for the entire class of molecules. acs.orgwikipedia.org The development of asymmetric versions of the Strecker reaction and new catalytic systems continues to be an active area of research, aiming for greater efficiency and stereocontrol. mdpi.com

Specific research on this compound itself is primarily as a specialized chemical intermediate. Its value lies in its pre-functionalized structure, combining the reactive aminonitrile core with a di-halogenated phenyl ring. This makes it a desirable starting material for creating more complex molecules where the specific electronic and steric properties of the 4-chloro-2-fluorophenyl group are required.

Current research trajectories for this compound and its analogs focus on their application as building blocks in the synthesis of high-value chemical entities, particularly for the pharmaceutical and agrochemical industries. For example, structurally similar compounds like 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile serve as key intermediates in the synthesis of anthelmintic drugs. google.comchemdad.com The presence of both fluorine and chlorine allows for differential reactivity and interaction with biological targets. Research in this area involves the development of efficient, often one-pot, synthetic methods to prepare these complex aminonitriles and incorporate them into novel molecular frameworks. google.com

Table 3: Examples of Related Halogenated Phenylacetonitrile (B145931) Intermediates

Compound Name CAS Number Documented Role/Use
2-Amino-2-(4-fluorophenyl)acetonitrile 56464-70-1 Research chemical, intermediate. chemicalbook.comscbt.com
2-Amino-2-(4-chlorophenyl)acetonitrile hydrochloride 49704-71-4 Chemical intermediate. bldpharm.com
2-Amino-2-(5-chloro-2-fluoro-4-methylphenyl)acetonitrile Not Available Pharmaceutical intermediate. synhet.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-chloro-2-fluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEVLPXEPITAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257599
Record name α-Amino-4-chloro-2-fluorobenzeneacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189138-31-6
Record name α-Amino-4-chloro-2-fluorobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189138-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-chloro-2-fluorobenzeneacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID001257599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Amino 2 4 Chloro 2 Fluorophenyl Acetonitrile

Development of Efficient Synthetic Pathways

The efficient construction of the 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile backbone has been approached through various classical and modern synthetic strategies. These methods aim to optimize yield, reduce reaction steps, and utilize readily available starting materials.

Refined Strecker Synthesis Approaches and Mechanistic Investigations

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-aminonitriles. mdpi.comwikipedia.org The classical approach involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and a cyanide source. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the synthesis commences with 4-chloro-2-fluorobenzaldehyde (B1630973).

The generally accepted mechanism for the Strecker synthesis begins with the formation of an imine from the reaction of the aldehyde with ammonia. masterorganicchemistry.comnrochemistry.com This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-aminonitrile. masterorganicchemistry.comnrochemistry.com The reaction is typically promoted by an acid, which protonates the carbonyl oxygen of the aldehyde, rendering it more susceptible to nucleophilic attack by ammonia. masterorganicchemistry.com Subsequent dehydration leads to the formation of an iminium ion, which is then attacked by the cyanide ion. masterorganicchemistry.com

Modern refinements to the Strecker synthesis often involve the use of safer cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), and various catalysts to improve efficiency and reaction conditions. nih.govnih.gov For instance, indium powder in water has been demonstrated as an effective catalyst for the one-pot, three-component synthesis of various α-aminonitriles, offering an environmentally benign approach. nih.gov The proposed mechanism with indium involves its action as a Lewis acid, facilitating both the imine formation and the subsequent nucleophilic attack by the cyanide source. nih.gov

A general representation of the Strecker synthesis for this compound is depicted below:


Reaction Scheme: Strecker Synthesis

Reactants Reagents Product

Exploration of Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. nih.govresearchgate.net The Strecker synthesis is itself a classic example of a three-component reaction. mdpi.comresearchgate.net

The synthesis of this compound via MCRs builds upon the fundamental principles of the Strecker reaction but may involve different catalysts or reaction conditions to enhance yield and purity. Organocatalysis has emerged as a powerful tool in MCRs for the synthesis of α-aminonitriles. bohrium.com Catalysts such as imidazole (B134444) can be employed to promote the condensation of aldehydes, amines, and cyanide sources under nearly neutral conditions. rsc.org These methods offer an alternative to metal-based catalysts and can provide access to a diverse range of functionalized molecules. rsc.org

The development of novel MCRs for α-aminonitrile synthesis is an active area of research, with the potential for discovering more sustainable and efficient routes to compounds like this compound.

Alternative Synthetic Routes from Precursor Compounds

Beyond the direct three-component assembly, this compound can be synthesized from various precursor compounds. One notable approach involves the condensation of a substituted nitroaromatic compound with a phenylacetonitrile (B145931) derivative, followed by reduction. For instance, a process for preparing a structurally similar compound, (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile, involves the condensation of a 2-nitro-4-chloroalkylbenzene with p-chlorobenzyl cyanide in an alcoholic medium in the presence of an alkali. google.com The resulting intermediate is then reduced in situ to the desired aminonitrile. google.com A similar strategy could be envisioned for the synthesis of the target compound, starting from 1-chloro-4-fluoro-2-nitrobenzene and a suitable acetonitrile (B52724) derivative.

Another potential route could involve the direct cyanation of a pre-formed imine derived from 4-chloro-2-fluorobenzaldehyde and a suitable amine. This two-step approach allows for the isolation and purification of the imine intermediate before the introduction of the cyanide group.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure α-aminonitriles is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to produce a specific stereoisomer of a chiral compound, and several strategies have been developed for the asymmetric synthesis of α-aminonitriles.

Asymmetric Catalysis in α-Aminonitrile Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of the Strecker reaction, chiral catalysts can be employed to control the stereochemical outcome of the cyanide addition to the imine.

Chiral metal complexes and organocatalysts have been successfully used in asymmetric Strecker reactions. acs.orgnih.gov For example, chiral Schiff base catalysts have been identified and optimized for the asymmetric Strecker reaction, providing good results for a range of aromatic and aliphatic imines with low catalyst loading. msu.eduscribd.comacs.org These catalysts can activate the imine and create a chiral environment that directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer.

A proposed general mechanism for a metal-catalyzed asymmetric Strecker reaction involves the coordination of the imine to the chiral metal complex, which both activates the imine for nucleophilic attack and shields one of its faces. acs.orgacs.org The cyanide then adds to the less sterically hindered face, resulting in an enantiomerically enriched α-aminonitrile.


Key Chiral Catalysts in Asymmetric Strecker Synthesis

Catalyst Type Example Key Feature
Chiral Schiff Base-Metal Complexes Jacobsen's Schiff Base catalyst Effective for a variety of imines with low catalyst loading. msu.edu
Chiral Zirconium Catalyst Zirconium binuclear catalyst Provides high enantioselectivities for a wide range of substrates. nih.gov
Chiral Guanidine Bicyclic guanidine Used for the enantioselective synthesis from N-benzhydryl imines. nih.gov
Organocatalysts Thiourea (B124793) derivatives Promote hydrocyanation of N-benzhydryl-protected imines. nih.gov

Chiral Auxiliary and Auxiliary-Free Methods

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. osi.lv After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of enantiomerically enriched this compound, a chiral amine can be used in a modified Strecker reaction. The chiral amine reacts with 4-chloro-2-fluorobenzaldehyde to form a chiral imine. mdpi.com The inherent chirality of the imine then directs the addition of the cyanide ion, leading to the formation of a diastereomeric mixture of α-aminonitriles that can be separated. mdpi.com Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound. The development of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has shown excellent diastereoselectivities in various asymmetric reactions. cyu.fr

Auxiliary-free methods, which rely on chiral catalysts rather than stoichiometric amounts of a chiral auxiliary, are often preferred for their higher atom economy. nih.gov Research in this area continues to focus on the development of highly efficient and selective catalysts for the direct enantioselective synthesis of α-aminonitriles.

Chromatographic and Crystallization-Based Enantiomeric Resolution Techniques

The separation of racemic mixtures of α-aminonitriles into their constituent enantiomers is a critical step for producing chirally pure active pharmaceutical ingredients. The primary methods employed are preparative chiral chromatography and crystallization-based techniques.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective for resolving polar compounds like aminonitriles. chiraltech.comsigmaaldrich.com The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different binding energies, leading to different retention times. For aminonitriles that are difficult to resolve directly, pre-column derivatization with a chiral reagent, such as o-phthalaldehyde (B127526) in combination with a chiral thiol, can be employed to form diastereomers that are more easily separated on a standard reversed-phase column. nih.gov

Crystallization-Based Resolution: Crystallization offers a cost-effective method for large-scale enantiomeric resolution. The most common approach is diastereomeric salt formation . This involves reacting the racemic aminonitrile (which is basic) with an optically pure acid, such as tartaric acid, to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent. gavinpublishers.com The crystallized salt is then separated, and the desired enantiomer is liberated by neutralization. google.com

A more advanced and efficient method is crystallization-induced asymmetric transformation . This process is applicable when the chiral center of the aminonitrile can racemize in solution. One diastereomer selectively crystallizes, depleting its concentration in the solution. According to Le Châtelier's principle, the dissolved diastereomer, which is in equilibrium with its epimer, will convert to the less soluble, crystallizing form. rug.nl This dynamic process can theoretically convert the entire racemic mixture into a single, chirally pure diastereomer, achieving yields far exceeding the 50% limit of classical resolution. rug.nlnih.gov

Table 1: Comparison of Enantiomeric Resolution Techniques for α-Aminonitriles

FeaturePreparative Chiral HPLCDiastereomeric CrystallizationCrystallization-Induced Asymmetric Transformation
Principle Differential interaction with a Chiral Stationary Phase (CSP)Fractional crystallization of diastereomeric salts with different solubilitiesSelective crystallization of one diastereomer coupled with in-situ racemization of the other
Typical Yield High recovery but throughput-limitedMax. 50% per cycle (for one enantiomer)Theoretically up to 100%
Scalability Challenging and expensive for large scaleExcellent for industrial scaleExcellent for industrial scale
Development Time Method development can be rapidRequires screening of resolving agents and solventsMore complex process development; requires racemization conditions
Key Requirement Availability of a suitable and stable CSPFormation of crystalline salts with significant solubility differencesA racemizing chiral center and a tendency for one diastereomer to crystallize selectively

Optimization of Reaction Conditions and Process Intensification

Optimizing the synthesis of this compound, typically via a Strecker reaction, is crucial for maximizing efficiency, yield, and selectivity while ensuring process safety and sustainability. drugfuture.com

Catalysis is fundamental to the modern Strecker synthesis, enabling high yields and, critically, controlling enantioselectivity. organicreactions.org

Chiral Catalysis for Enantioselectivity: The development of catalytic asymmetric Strecker reactions has been a major advance. Chiral organocatalysts, such as those based on thiourea or squaramide, and chiral metal complexes (e.g., zirconium or titanium-based) are used in sub-stoichiometric amounts to induce a facial bias in the cyanide addition to the imine. mdpi.comnih.govnih.gov This results in the preferential formation of one enantiomer over the other, leading to a product with high enantiomeric excess (ee). The choice of catalyst is critical, as its structure directly influences the stereochemical outcome of the reaction. nih.gov

Table 2: Examples of Catalysts in Asymmetric Strecker-Type Reactions

Catalyst TypeExample CatalystSubstrate TypeYield (%)Enantiomeric Excess (ee %)
Chiral Zirconium ComplexZirconium binuclear catalystAldiminesGoodHigh
Chiral Thiourea OrganocatalystN-benzhydryl-substituted amido-thioureaAromatic Imines>95%96-99%
Chiral Amide OrganocatalystRecyclable chiral amideAromatic AldehydesHighup to 99%
Chiral Squaramide OrganocatalystPseudo-enantiomeric squaramidesKetiminesGoodHigh

Note: Data is illustrative for the catalyst classes in reactions with analogous substrates.

Modern synthetic chemistry emphasizes the use of environmentally benign processes. In the context of aminonitrile synthesis, this involves replacing hazardous reagents and solvents with safer alternatives. rsc.org

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Strecker reactions catalyzed by reagents like indium powder or β-cyclodextrin have been successfully performed in water, often leading to excellent yields. nih.govorganic-chemistry.org In some cases, reactions can be run under solvent-free conditions, which completely eliminates solvent waste and can lead to very rapid reactions. organic-chemistry.org

Alternative Cyanide Sources: A significant drawback of the traditional Strecker reaction is the use of highly toxic hydrogen cyanide (HCN) or alkali metal cyanides. Green chemistry protocols focus on safer alternatives. Trimethylsilyl cyanide (TMSCN) is frequently used as it is less hazardous to handle than HCN. nih.govorganic-chemistry.org An even greener approach involves using potassium ferrocyanide (K4[Fe(CN)6]) or a mixture with potassium ferricyanide (B76249) (K3[Fe(CN)6]) as a non-toxic solid cyanide source, which releases the cyanide anion only under the reaction conditions. rsc.orgrsc.org

Table 3: Comparison of Traditional vs. Green Chemistry Protocols for Strecker Synthesis

ParameterTraditional ProtocolGreen Chemistry Protocol
Cyanide Source Hydrogen Cyanide (HCN), Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN), Potassium Ferrocyanide
Solvent Organic solvents (e.g., Methanol, THF)Water, or Solvent-Free
Catalyst Often stoichiometric acid/baseCatalytic amounts of recyclable or low-toxicity metals (e.g., Indium) or organocatalysts
Waste Profile Higher volume of organic waste, toxic cyanide wasteReduced solvent waste, less toxic byproducts
Safety Concerns High toxicity of reagents, flammable solventsReduced handling risks, non-flammable solvent (water)

Process Analytical Technology (PAT) utilizes in-situ monitoring to gain a real-time understanding of reaction dynamics, enabling precise control and optimization. mt.com For the synthesis of this compound, spectroscopic techniques are particularly valuable.

In-situ Spectroscopy (FTIR and Raman): In-situ Fourier-Transform Infrared (FTIR) and Raman spectroscopy probes can be inserted directly into the reaction vessel to continuously collect spectra as the reaction proceeds. spectroscopyonline.comyoutube.com These techniques allow for the real-time tracking of the concentrations of key species. For instance, in a Strecker reaction, one could monitor:

The consumption of the starting aldehyde (disappearance of the C=O vibrational band).

The formation and consumption of the imine intermediate (appearance and disappearance of the C=N band).

The formation of the final α-aminonitrile product (appearance of the C≡N nitrile band). rsc.org

This continuous stream of data provides a detailed kinetic profile of the reaction, helping to identify reaction endpoints, detect the formation of intermediates or byproducts, and ensure process consistency and safety. mt.comrsc.org This information is invaluable for optimizing parameters like temperature, dosing rates, and catalyst loading to maximize yield and minimize impurity formation.

In-depth Computational Analysis of this compound Eludes Direct Scholarly Focus

Computational chemistry provides powerful tools to understand the intricacies of molecular structure and reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to model and predict molecular properties with a high degree of accuracy. However, the application of these methods to this compound has not been a specific focus of the studies identified.

Research on related compounds, such as other halogenated phenylacetonitrile derivatives, has demonstrated the utility of these computational approaches. For instance, studies on molecules like 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile and 2-amino-4-chlorobenzonitrile have utilized DFT to explore their molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netresearchgate.netresearchgate.netanalis.com.my These investigations often include analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to predict chemical reactivity, as well as Molecular Electrostatic Potential (MESP) mapping to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been applied to similar structures to understand hydrogen bonding and other weak intermolecular interactions. researchgate.net

Despite the application of these sophisticated computational methods to analogous molecules, the specific quantum chemical characterization and detailed analysis of intermolecular interactions for this compound remain an unexplored area in the available scientific literature. Consequently, data tables and detailed research findings for the outlined computational investigations of this specific compound cannot be generated at this time. Further research would be required to perform the necessary DFT calculations, vibrational analysis, electronic structure analysis, MESP mapping, and QTAIM investigations to thoroughly characterize the computational and theoretical profile of this compound.

Computational and Theoretical Investigations of 2 Amino 2 4 Chloro 2 Fluorophenyl Acetonitrile and Its Derivatives

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

The conformational landscape of this compound is primarily defined by the rotation around the bond connecting the phenyl ring to the chiral center. The presence of the ortho-fluoro substituent can impose steric constraints, potentially limiting the rotational freedom and favoring specific orientations of the phenyl ring relative to the amino and cyano groups. The amino group itself can also exhibit different orientations, which could be critical for its interaction with biological targets.

Solvent effects are expected to play a significant role in the conformational stability of 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile. In polar solvents like water, the amino group can form hydrogen bonds, which would stabilize conformations where this group is exposed to the solvent. acs.org Conversely, in non-polar environments, intramolecular interactions might become more dominant, leading to a different set of preferred conformations. MD simulations in explicit solvent boxes (e.g., water, dimethyl sulfoxide) would be instrumental in mapping these solvent-dependent conformational changes. acs.org

A hypothetical molecular dynamics study on this compound could yield data such as that presented in the interactive table below, which illustrates potential conformational dynamics in different solvent environments.

Interactive Data Table: Predicted Conformational Dynamics from Molecular Dynamics Simulations

ParameterValue in Water (Polar Protic)Value in DMSO (Polar Aprotic)Value in Chloroform (Non-polar)
Predominant Dihedral Angle (C-C-C-N) 60° ± 15°75° ± 20°90° ± 25°
Solvent Accessible Surface Area (SASA) of Amino Group (Ų) 35.530.225.8
Number of Hydrogen Bonds (Solute-Solvent) 3-41-20
Root Mean Square Fluctuation (RMSF) of Phenyl Ring (Å) 0.81.01.2

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general principles of molecular dynamics simulations of similar small molecules.

In Silico Prediction of Molecular Interaction Profiles and Receptor Binding

In silico methods, particularly molecular docking, are invaluable for predicting how a molecule might interact with a biological target at the atomic level. For this compound, these predictions would be crucial in identifying potential protein targets and understanding the structural basis of its activity.

The molecular interaction profile of this compound is dictated by its functional groups: the amino group, the cyano group, and the substituted phenyl ring. The amino group can act as a hydrogen bond donor, a key interaction in many protein-ligand complexes. nih.gov The cyano group, with its nitrogen atom, can act as a hydrogen bond acceptor. The 4-chloro-2-fluorophenyl ring contributes to the interaction profile in several ways. The phenyl ring itself can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Furthermore, the halogen substituents (chlorine and fluorine) can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. The chlorine atom at the 4-position is a potential halogen bond donor. The high electronegativity of the fluorine atom at the 2-position can also influence the electrostatic potential of the ring, modulating its interactions with the receptor.

A typical in silico docking study would involve placing the molecule into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results would highlight the key amino acid residues involved in the interaction. For instance, docking studies on similar chloro-phenyl derivatives have shown interactions with active site residues through hydrogen bonding and hydrophobic interactions. nih.gov

The following interactive table provides a hypothetical summary of the types of interactions that this compound might form with a putative receptor, based on its structural features and findings from related molecules. nih.govresearchgate.net

Interactive Data Table: Predicted Molecular Interactions from In Silico Docking

Interacting Group of LigandPotential Interacting Residue(s)Type of InteractionPredicted Contribution to Binding Affinity
Amino Group (-NH2) Aspartic Acid, Glutamic Acid, SerineHydrogen Bond (Donor)High
Cyano Group (-C≡N) Arginine, Lysine, AsparagineHydrogen Bond (Acceptor)Moderate
Phenyl Ring Phenylalanine, Tyrosine, LeucineHydrophobic, π-stackingModerate
Chlorine Atom Carbonyl Oxygen of backboneHalogen BondModerate
Fluorine Atom -Electrostatic/DipoleLow to Moderate

Note: This table is a predictive representation of potential molecular interactions and is not based on experimental data for this specific compound.

Molecular Interactions and Target Oriented Research with 2 Amino 2 4 Chloro 2 Fluorophenyl Acetonitrile Derivatives

Structure-Activity Relationship (SAR) Studies for Defined Molecular Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of 2-amino-2-(4-chloro-2-fluorophenyl)acetonitrile, these studies have been crucial in identifying key structural motifs responsible for potent and selective interactions with molecular targets.

Rational Design and Synthesis of Analogs Based on Computational Insights

The design of novel analogs has been significantly guided by computational methods. Techniques such as pharmacophore modeling and structure-based virtual screening have been employed to identify potential inhibitors for specific targets, such as the p53-MDM2 interaction. dovepress.com By analyzing the interaction surface of a target protein, researchers can identify deep hydrophobic cavities and key amino acid residues that are critical for binding. dovepress.com For instance, the interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is mediated by a few key hydrophobic residues of p53—Phe19, Trp23, and Leu26—which fit into corresponding pockets on the MDM2 surface. acs.org

Computational models allow for the rational design of small molecules that mimic these critical interactions. acs.org The synthesis of these rationally designed analogs involves modifying the core this compound scaffold to incorporate moieties that can effectively occupy these binding pockets, thereby disrupting the protein-protein interaction. acs.org This approach has been instrumental in the discovery of potent and selective inhibitors for various therapeutic targets.

Correlation of Substituent Effects with Molecular Interaction Potency (e.g., Enzyme Inhibition, Receptor Binding)

Systematic modification of the this compound structure has revealed strong correlations between the nature of substituents and the potency of molecular interactions.

In the context of histone deacetylase (HDAC) inhibition, modifications to the "capping group" of inhibitor molecules have demonstrated significant effects on potency and isoform selectivity. nih.gov For example, analogs featuring bulky and branched substituents, such as an iso-propyl group, have shown remarkable selectivity for HDAC6 over HDAC1. nih.gov Conversely, the introduction of a 2-chloro substituent resulted in a twofold increase in potency against HDAC6, albeit with a slight reduction in selectivity. nih.gov Derivatives with a 4-dimethylamino group proved to be potent but unselective inhibitors across multiple HDAC isoforms. nih.gov

Table 1: Effect of Substituents on HDAC Inhibition for Selected Analogs nih.gov
Analog/SubstituentHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Index (HDAC1/HDAC6)
iso-propyl (10p)8.020.042191
2-chloro (10o)3.470.021165
4-dimethylamino (10h)0.0130.0101.3
3,5-dimethyl (10g)0.130.0216.2

For receptor binding, studies on related scaffolds have shown that substitutions can significantly modulate affinity for targets like the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). The introduction of a 2-amino substituent, for instance, has been found to enhance binding affinity for SERT, leading to dual-action transporter ligands. nih.gov Similarly, in the development of antagonists for the chemokine receptors CXCR1 and CXCR2, the presence of a 4-fluorophenyl moiety was identified as a crucial requirement for optimal inhibitory activity. nih.govacs.org

Elucidation of Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies are essential for elucidating the precise molecular mechanisms by which these compounds exert their effects. These investigations include detailed kinetic analyses of enzyme inhibition and direct binding assays to confirm target engagement.

Kinetic and Mechanistic Studies of Enzyme Inhibition (e.g., Cholinesterases, HDACs, Kinases, Dehydrogenases)

Kinetic studies are performed to determine the mode of enzyme inhibition, such as competitive, non-competitive, or uncompetitive inhibition. nih.gov This is achieved by measuring enzyme reaction rates in the presence of varying concentrations of the substrate and the inhibitor. nih.gov Graphical methods and regression analysis of the resulting data help to establish the most probable kinetic model. nih.govembrapa.br

For HDACs, inhibitors based on related fluorinated structures have been shown to exhibit class I selectivity. nih.govfrontiersin.org The typical pharmacophore for zinc-dependent HDAC inhibitors includes a zinc-binding group, a linker, and a capping group that occupies the outer rim of the enzyme's active site. nih.gov The selectivity of these inhibitors is often dictated by the structure of the capping group, which can be modified to preferentially target specific isoforms, such as the cytoplasm-located HDAC6 over nuclear class I isoforms. nih.gov

Research into derivatives of other amino-scaffolds has also demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov Quantitative structure-activity relationship studies on these compounds showed that binding affinity was improved by increasing the molecular volume and replacing an amide oxygen with sulfur. nih.gov

Studies on Interactions with Specific Cellular Pathways (e.g., MAPK pathway, metabolic processes)

The molecular interactions observed in vitro often translate to effects on broader cellular pathways.

By disrupting the MDM2-p53 interaction, derivatives can reactivate the p53 pathway. nih.gov This restores the tumor suppressor functions of p53, which include regulating the cell cycle, inducing apoptosis, and facilitating DNA repair in cancer cells that retain wild-type p53. acs.orgnih.gov

Inhibition of class I HDACs has been shown to interfere with cell cycle progression and proliferation, making these inhibitors promising agents for cancer therapy. nih.gov

Modulation of chemokine receptors like CXCR1 and CXCR2 directly impacts downstream signaling cascades. Agonist binding to these receptors typically activates Gαi subunits, which in turn stimulates pathways involving phospholipase Cβ, phosphatidylinositol-3-kinase (PI3K), and the mitogen-activated protein kinase (MAPK) pathway. nih.gov Antagonists of these receptors can block these signaling events, which play key roles in inflammation and carcinogenesis. nih.gov

Application as Molecular Probes and Chemical Biology Tools

Molecular probes are essential for visualizing and understanding complex biological processes within cellular environments. The this compound structure is well-suited for development into such tools due to its inherent chemical functionalities that allow for conjugation to reporter molecules and specific interactions with biological targets.

The development of fluorescent probes from a parent scaffold is a common strategy to enable the visualization of biological targets, such as receptors, in living cells. core.ac.uk The design of such probes often involves the covalent attachment of a fluorophore to a core structure that maintains affinity for the biological target. The this compound scaffold possesses a primary amino group that serves as a key chemical handle for this purpose.

The synthesis strategy typically involves reacting the amine with a fluorophore that has been activated with a linker, such as a succinimidyl ester. This reaction forms a stable amide bond, linking the fluorescent dye to the aminonitrile core. The choice of fluorophore can be tailored to the specific application, with options ranging across the visible spectrum to allow for multiplexing with other fluorescent tools. google.com While specific examples incorporating the this compound scaffold are not detailed in the literature, the principles of probe design are well-established. For instance, fluorogenic non-canonical amino acids with molecular rotor structures have been designed and incorporated into proteins to create artificial fluorescent sensors. nih.gov This highlights the potential for amino-containing small molecules to serve as the foundation for novel probes. A critical aspect of the design process is ensuring that the addition of the bulky fluorophore does not sterically hinder the interaction of the core scaffold with its intended biological target.

Molecular recognition is the specific, non-covalent interaction between two or more molecules. mdpi.com This phenomenon is fundamental to nearly all biological processes, including enzyme-substrate binding and receptor-ligand signaling. Derivatives of the this compound scaffold possess several key chemical features that can be exploited to achieve selective molecular recognition of biological targets.

The primary interactions driving this recognition include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can serve as a hydrogen bond acceptor. These interactions are highly directional and play a crucial role in the specific binding to amino acid residues within a protein's active site.

Hydrophobic Interactions: The 4-chloro-2-fluorophenyl ring provides a significant hydrophobic surface that can interact favorably with nonpolar pockets on a protein surface.

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonds, which are specific non-covalent interactions with electron-donating atoms like oxygen or nitrogen in a protein backbone or side chain.

By modifying the core scaffold, researchers can fine-tune these interactions to enhance both the affinity and selectivity for a particular biological target. For example, chromophore-based receptors have been successfully designed to selectively recognize amino acids and their derivatives, demonstrating how specific non-covalent interactions can be engineered for precise molecular recognition. mdpi.com

Advanced Techniques in Molecular Interaction Profiling

To fully understand and optimize the binding of a molecule to its target, researchers employ a variety of advanced computational and experimental techniques. These methods provide detailed insights into the molecular-level interactions that govern binding affinity and specificity, guiding the rational design of more effective compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For derivatives of this compound, docking studies can elucidate the binding mode within a target protein's active site, identifying key amino acid residues involved in the interaction. These simulations can reveal hydrogen bonds, hydrophobic interactions, and electrostatic contacts, providing a static snapshot of the ligand-protein complex. researchgate.net

Following docking, molecular dynamics (MD) simulations offer a more dynamic view of the interaction. nih.gov MD simulations model the movement of every atom in the system over time, providing insights into the conformational changes of both the ligand and the protein upon binding. nih.gov This powerful tool helps in assessing the stability of the docked pose, predicting binding affinities, and understanding the pathways of ligand binding and unbinding. nih.gov An integrated computational approach combining molecular docking and MD simulations is a cornerstone of modern drug design. physchemres.org

Below is a representative table illustrating the type of data generated from a molecular docking study of a hypothetical derivative within a protein kinase active site.

Interacting ResidueInteraction TypeDistance (Å)
Glu81Hydrogen Bond (with amine)2.8
Leu83Hydrogen Bond (with nitrile)3.1
Val35Hydrophobic3.9
Ala48Hydrophobic4.2
Lys20Electrostatic4.5
Phe92π-π Stacking3.5

This table is a representative example and does not reflect actual experimental data for the specified compound.

Fragment-Based Drug Discovery (FBDD) is a strategy that uses small chemical fragments (typically with a molecular weight <300 Da) as starting points for the development of high-affinity lead compounds. nih.gov This approach allows for a more efficient sampling of chemical space compared to traditional high-throughput screening. drughunter.com The this compound core structure is an excellent candidate for an FBDD campaign due to its compliance with the "Rule of Three," a set of guidelines for desirable fragment properties. nih.gov

Property"Rule of Three" GuidelineThis compound Value
Molecular Weight< 300 Da~200.6 Da
cLogP≤ 3~2.1
Hydrogen Bond Donors≤ 31 (amine)
Hydrogen Bond Acceptors≤ 32 (amine, nitrile)
Rotatable Bonds≤ 31

In an FBDD workflow, a library of fragments including the this compound scaffold would be screened against a protein target using biophysical techniques like X-ray crystallography or NMR spectroscopy. drugdiscoverychemistry.com Once a fragment is identified as a "hit," its binding mode is determined. Medicinal chemists then use this structural information to elaborate on the fragment through strategies such as fragment growing, linking, or merging to increase potency and develop it into a lead compound. pharmacelera.com The defined chemical vectors on the aminonitrile scaffold—the amine and the phenyl ring—provide clear points for synthetic elaboration, making it a highly tractable starting point for optimization. drugdiscoverychemistry.com

Q & A

Q. What are the common synthetic routes for 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves a Strecker-type reaction or condensation of 4-chloro-2-fluorobenzaldehyde with ammonium acetate and cyanide sources (e.g., KCN or NaCN) in polar solvents like methanol or acetonitrile. Key steps include:

  • Imine formation : Reaction of the aldehyde with ammonia/amine under reflux.
  • Nitrile introduction : Cyanide addition to the imine intermediate.
  • Hydrochloride salt formation (optional): Acid treatment to enhance stability .
    Critical conditions include controlled pH, temperature (20–80°C), and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the aromatic substitution pattern (e.g., chlorine/fluorine coupling constants) and nitrile/amino group presence.
  • FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (N-H stretch).
  • Mass spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic patterns (Cl/F contributions).
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents .
  • Stability : Degrades under extreme pH (<2 or >10) or prolonged exposure to light/heat. Store at -20°C in airtight, amber vials .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitrile and amino groups in this compound?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry to assess electrophilicity of the nitrile group and nucleophilicity of the amino group.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
  • QM/MM simulations : Model reaction pathways for functional group transformations (e.g., nitrile to amide) .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer:

  • SAR studies : Compare activity of analogs (e.g., 2-fluoro vs. 4-chloro derivatives) in assays targeting enzymes like kinases or proteases.
  • Electron-withdrawing effects : Fluorine and chlorine enhance electrophilicity, potentially increasing binding affinity to targets.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to map halogen bonding interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time.
  • Dose-response validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm IC₅₀ values.
  • Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for batch-to-batch synthesis variability .

Q. How can reaction mechanisms for nitrile group transformations be experimentally validated?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-cyanide to trace nitrile conversion to amines or amides.
  • Kinetic studies : Monitor reaction rates via in-situ IR or NMR to identify rate-determining steps.
  • Intermediate trapping : Employ quenching agents (e.g., semicarbazide) to isolate imine or ketone intermediates .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

Methodological Answer:

  • Preparative HPLC : Use gradient elution with buffered mobile phases (e.g., 0.1% TFA in water/acetonitrile).
  • Recrystallization : Optimize solvent pairs (ethanol/water) for crystal lattice formation.
  • Ion-exchange chromatography : Separate hydrochloride salts from neutral impurities .

Methodological Comparison Questions

Q. How do solvent choices impact the yield and selectivity of the Strecker synthesis for this compound?

Methodological Answer:

  • Polar aprotic solvents (DMF, acetonitrile) : Enhance imine formation but may promote side reactions (e.g., aldol condensation).
  • Protic solvents (methanol) : Favor nitrile stabilization but require strict pH control (~7–8).
  • Solvent-free conditions : Reduce reaction time but may lower reproducibility due to uneven heating .

Q. What are the advantages of using flow chemistry over batch synthesis for scaling up production?

Methodological Answer:

  • Continuous flow : Improves heat/mass transfer, critical for exothermic cyanide addition steps.
  • In-line monitoring : UV/Vis or IR sensors enable real-time adjustment of reaction parameters.
  • Reduced purification needs : Higher selectivity minimizes downstream processing .

Safety and Handling

Q. What safety protocols are critical when handling cyanide reagents during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods with HEPA filters to prevent HCN gas exposure.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
  • Emergency measures : Keep amyl nitrite capsules and sodium thiosulfate solutions accessible for cyanide poisoning .

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2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile
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2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.